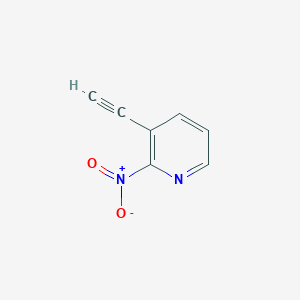

3-Ethynyl-2-nitropyridine

Description

Structure

3D Structure

Properties

CAS No. |

1044038-50-7 |

|---|---|

Molecular Formula |

C7H4N2O2 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-ethynyl-2-nitropyridine |

InChI |

InChI=1S/C7H4N2O2/c1-2-6-4-3-5-8-7(6)9(10)11/h1,3-5H |

InChI Key |

LWLQYWCSTRRVFE-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=C(N=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethynyl 2 Nitropyridine

Convergent and Divergent Synthetic Pathways

The synthesis of 3-ethynyl-2-nitropyridine can be designed using either convergent or divergent strategies. A common approach involves first establishing a halogenated nitropyridine precursor, such as 3-bromo-2-nitropyridine (B1269134), followed by the introduction of the ethynyl (B1212043) group. Alternatively, one could start with a halogenated pyridine (B92270), introduce the ethynyl group, and subsequently perform a regioselective nitration. The choice of pathway depends on the availability of starting materials and the desired control over regiochemistry.

Strategies for Installing the Ethynyl Moiety

The introduction of an ethynyl group onto a pyridine ring is a well-established transformation in organic synthesis, with several catalytic and non-catalytic methods available.

The Sonogashira coupling is a highly effective and widely used method for forming C(sp²)–C(sp) bonds, making it a primary strategy for the synthesis of this compound from a halogenated precursor like 3-bromo-2-nitropyridine. wikipedia.org The reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. organic-chemistry.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromo-2-nitropyridine). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide (formed in the copper cycle), followed by reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is more reactive and facilitates the transmetalation step with the palladium complex.

The reaction is typically carried out under mild, basic conditions, often using an amine base like triethylamine (B128534) or diisopropylamine (B44863), which can also serve as the solvent. wikipedia.org Research on the Sonogashira coupling of 2-bromo-5-nitropyridine (B18158) with various terminal acetylenes has demonstrated the viability of this reaction on nitropyridine scaffolds. researchgate.net For instance, the coupling of 2-bromo-5-nitropyridine with trimethylsilylacetylene (B32187) proceeds effectively, with the trimethylsilyl (B98337) (TMS) group acting as a protecting group that can be subsequently removed to yield the terminal alkyne. researchgate.net

Mechanistic variants include copper-free Sonogashira couplings, which are advantageous for preventing the homocoupling of terminal alkynes (Glaser coupling), a common side reaction in copper-catalyzed systems. These variants often employ bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle without the need for a copper co-catalyst. organic-chemistry.orglibretexts.org

| Pyridine Substrate | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 98 | scirp.org |

| 2-Bromo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 20 | 94 | researchgate.net |

| 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ / P(o-tolyl)₃ | None | NaOAc | DMF | 100 (MW) | 90 | mdpi.org |

| Aryl Bromide (general) | Terminal Alkyne | Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | CuI | HN(i-Pr)₂ | Dioxane | RT | >90 | organic-chemistry.org |

While copper is most frequently used as a co-catalyst in the Sonogashira reaction, purely copper-mediated methodologies for ethynylation also exist. The Castro-Stephens coupling is a classic example, involving the reaction of a pre-formed copper(I) acetylide with an aryl halide. alfa-chemistry.comwikipedia.org The reaction is typically conducted in a coordinating solvent like hot pyridine, which facilitates the substitution. youtube.comwikiwand.com

The synthesis of the target compound via this route would involve the reaction of 3-halo-2-nitropyridine with a copper acetylide, such as copper(I) trimethylsilylacetylide. The strong electron-withdrawing nature of the nitro group on the pyridine ring would likely make the halide more susceptible to displacement. Unlike the palladium-catalyzed Sonogashira reaction, the Castro-Stephens coupling often requires harsher conditions (e.g., higher temperatures) and stoichiometric amounts of the copper acetylide reagent. wikipedia.orgyoutube.com However, it provides a viable palladium-free alternative for the formation of the crucial C-C triple bond.

The installation of an ethynyl group can also be envisioned through non-catalytic pathways, primarily relying on nucleophilic aromatic substitution (SNAr). This approach requires a highly electron-deficient pyridine ring, a condition met by the presence of the 2-nitro group. The nitro group strongly activates the ring towards attack by nucleophiles, particularly at positions ortho and para to it.

In a hypothetical non-catalytic route to this compound, a precursor such as 3-halo-2-nitropyridine could be treated with a potent nucleophile like lithium acetylide or its equivalent. libretexts.orgmasterorganicchemistry.com The acetylide anion would attack the carbon bearing the halogen, displacing it through an addition-elimination mechanism characteristic of SNAr. youtube.com The stability of the intermediate Meisenheimer complex would be enhanced by the delocalization of the negative charge onto the nitro group. While efficient for alkyl halides, the SN2-type reaction of acetylides with aryl halides is generally not feasible; however, the SNAr mechanism becomes possible with sufficient activation from groups like the nitro substituent. youtube.comlumenlearning.com This route avoids the use of transition metals entirely but requires a strongly activated substrate and a powerful nucleophile.

Methodologies for Introducing the Nitro Functionality

If the synthetic strategy involves nitrating a pre-formed 3-ethynylpyridine (B57287), the introduction of the nitro group is accomplished via electrophilic aromatic substitution.

Electrophilic aromatic substitution on the pyridine ring is significantly more challenging than on benzene. quimicaorganica.org The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack. Furthermore, under the strong acidic conditions typically used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making the reaction conditions even more demanding (e.g., high temperatures). youtube.com

Electrophilic attack on the pyridine ring preferentially occurs at the 3- and 5-positions (meta-positions). Attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate (a Wheland intermediate) where one resonance structure places a positive charge on the already electron-deficient nitrogen atom. youtube.com Attack at the 3-position avoids this unfavorable arrangement, making it the kinetically and thermodynamically favored pathway. youtube.com

When nitrating a substituted pyridine like 3-ethynylpyridine, the directing effect of the existing substituent must be considered. The ethynyl group, due to the sp-hybridized carbons, is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta-position. wikipedia.org In 3-ethynylpyridine, the positions meta to the ethynyl group are C-5 and C-1 (the nitrogen atom). Therefore, the nitration of 3-ethynylpyridine is expected to regioselectively yield 3-ethynyl-5-nitropyridine, as the C-5 position is both meta to the ethynyl group and a beta-position relative to the ring nitrogen. Direct nitration to form this compound is electronically disfavored. An alternative approach involves using pyridine N-oxide, which activates the ring towards electrophilic substitution, particularly at the 4-position, followed by deoxygenation, though this would not lead to the desired 2,3-substitution pattern. youtube.com

| Nitrating Agent/System | Typical Conditions | Comments | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0-100 °C | Standard and strong nitrating conditions; necessary for deactivated rings. | youtube.com |

| N₂O₅ in CH₂Cl₂ or MeNO₂ | Room Temperature | A modified, often higher-yielding method for pyridines. | ntnu.no |

| Trifluoroacetyl nitrate (B79036) (CF₃COONO₂) | Sub-room Temperature | A strong electrophilic nitrating agent generated in situ, used for sensitive substrates like indoles. | nih.gov |

Nucleophilic Aromatic Substitution (SNAr) Routes for Nitro Group Introduction

Nucleophilic aromatic substitution (SNAr) is a pivotal mechanism for introducing functionalities to electron-deficient aromatic systems like nitropyridines. mdpi.com In the context of synthesizing precursors for this compound, SNAr is often employed to introduce a nitro group by displacing a suitable leaving group, typically a halide, from a pyridine ring already bearing other substituents.

The reaction's viability hinges on the presence of a strong electron-withdrawing group, such as a pre-existing nitro group or the pyridine nitrogen itself, to activate the ring towards nucleophilic attack. For instance, in the synthesis of related 2-nitropyridines, a common strategy involves the displacement of a chloride ion from a 2-chloropyridine (B119429) derivative. nih.gov Studies on various substituted 2-nitropyridines have shown that the nitro group itself can act as a leaving group in SNAr reactions, particularly when attacked by soft nucleophiles like thiolates. mdpi.comnih.gov This reactivity highlights the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex formed during the nucleophilic attack.

The efficiency of SNAr reactions on the pyridine ring is highly dependent on the position of the leaving group and the nature of other substituents. The nitrogen heteroatom inherently makes the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack. researchgate.net Research has demonstrated that precursors like 2-chloro-3-nitropyridines are highly reactive towards nucleophiles, facilitating the synthesis of various 2-substituted-3-nitropyridines. mdpi.com

Oxidative Nitration Strategies and Nitration Agents

Direct nitration of the pyridine ring via electrophilic aromatic substitution is challenging due to the ring's electron-deficient character, which deactivates it towards electrophiles. researchgate.net Harsh conditions, such as high temperatures and strong acids, are typically required, often resulting in low yields. youtube.com However, oxidative nitration strategies offer milder and more effective alternatives.

One notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt. This intermediate can then undergo a rearrangement, often facilitated by reagents like sulfur dioxide or sodium bisulfite, to yield 3-nitropyridine (B142982). researchgate.netrsc.org This process is not a direct electrophilic substitution but proceeds through a youtube.comnih.gov sigmatropic shift of the nitro group from the nitrogen to the C3 position. researchgate.netrsc.org This methodology has been shown to be effective for various substituted pyridines. researchgate.net

Another innovative approach for meta-nitration utilizes a dearomatization-rearomatization strategy. acs.orgthieme-connect.comnih.gov Pyridines are first converted into stable oxazino pyridine intermediates, which can then be regioselectively nitrated via a radical process using agents like tert-butyl nitrite (B80452) (TBN) in the presence of co-oxidants like TEMPO and oxygen. acs.orgnih.gov This method provides a mild, catalyst-free route to meta-nitrated pyridines. acs.orgnih.gov Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have also been used in combination with sodium nitrite for the oxidative nitration of N-aryl sulfonamides, including N-(3-pyridyl) sulfonamide, under acid-free conditions. rsc.org

| Nitration Agent/Strategy | Substrate Type | Key Features |

| Dinitrogen Pentoxide (N₂O₅) / NaHSO₃ | Pyridines | Forms N-nitropyridinium intermediate; proceeds via youtube.comnih.gov sigmatropic shift to yield 3-nitropyridines. researchgate.netrsc.org |

| tert-Butyl Nitrite (TBN) / TEMPO / O₂ | Oxazino Pyridine Intermediates | Dearomatization-rearomatization strategy; mild, open-air, catalyst-free radical process for meta-nitration. acs.orgnih.gov |

| PIFA / Sodium Nitrite | N-Aryl Sulfonamides | Oxidative, acid-free method; suitable for electron-deficient (hetero)arenes. rsc.org |

Sequential Functionalization Approaches for Multi-Substituted Pyridines

The synthesis of complex, multi-substituted pyridines like this compound often relies on sequential functionalization, where substituents are introduced in a stepwise manner. This approach allows for precise control over the substitution pattern. nih.gov C-H functionalization has emerged as a powerful tool, enabling the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, thus minimizing the need for pre-functionalized starting materials. researchgate.netrsc.org

Strategies for regioselective functionalization often involve temporary dearomatization. For example, the Zincke reaction involves ring-opening of a pyridinium salt to form a reactive acyclic Zincke imine. nih.govnsf.govchemrxiv.org This intermediate, which behaves like a series of polarized alkenes, can undergo highly regioselective electrophilic substitution (e.g., halogenation) at the 3-position before a subsequent ring-closing step regenerates the aromatic pyridine core. nih.govnsf.govchemrxiv.org This method provides a route to 3-halopyridines, which are key precursors for further modifications. nih.gov

Another powerful technique is directed ortho-metalation, where a directing group on the pyridine ring guides a metalating agent (like an organolithium reagent) to deprotonate an adjacent C-H bond, allowing for subsequent reaction with an electrophile. This method provides excellent regiocontrol for introducing substituents at specific positions.

Precursor Synthesis and Regioselectivity Control

Preparation of Key Halopyridine and Ethynylating Reagents

The synthesis of this compound typically proceeds via a cross-coupling reaction, for which a halopyridine precursor is essential. A common strategy involves the synthesis of a 3-halo-2-nitropyridine. The halogen at the 3-position serves as the leaving group in a subsequent palladium-catalyzed ethynylation reaction. The aforementioned Zincke imine strategy provides a modern and effective route to 3-halopyridines under mild conditions. nih.govnsf.govchemrxiv.org

The ethynyl group is introduced using an ethynylating reagent. A widely used reagent for this purpose is (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing undesired side reactions like homocoupling. scispace.com After the cross-coupling reaction, the TMS group is easily removed under mild basic or fluoride-ion conditions to reveal the terminal ethynyl group.

Control of Substitution Patterns on the Pyridine Ring

Achieving the desired 2,3-disubstitution pattern on the pyridine ring requires careful control of regioselectivity. The inherent electronic properties of the pyridine ring direct nucleophiles to the C2/C4 positions and electrophiles, under forcing conditions, to the C3 position. thieme-connect.com Synthetic strategies must therefore be designed to overcome or leverage these intrinsic reactivities.

As discussed, methods like the N₂O₅ nitration provide a reliable route to C3 nitration. researchgate.net For introducing the second substituent, the presence of the first group directs the position of the next functionalization. For example, starting with a 2-halopyridine, nitration can be directed to the 3- or 5-position. Conversely, starting with a 3-substituted pyridine, subsequent functionalization can be directed to other positions based on the electronic nature of the initial substituent. The use of directing groups and carefully chosen reaction sequences is paramount for achieving the correct isomer. nih.gov

Catalytic Systems and Reaction Optimization

The key step in converting a 3-halo-2-nitropyridine precursor to this compound is the Sonogashira cross-coupling reaction. wikipedia.org This reaction forms a carbon-carbon bond between the sp²-hybridized carbon of the halopyridine and the sp-hybridized carbon of a terminal alkyne. wikipedia.orgorganic-chemistry.org

The classic Sonogashira catalytic system employs a palladium catalyst, often in the form of Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). wikipedia.orgmdpi.com The reaction is carried out in the presence of an amine base, such as triethylamine or piperidine, which serves both as a base and as a solvent. scispace.com

The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide (3-halo-2-nitropyridine).

Copper Cycle : The terminal alkyne reacts with the copper(I) salt in the presence of the amine base to form a copper(I) acetylide intermediate.

Transmetalation : The copper acetylide then transfers the acetylide group to the palladium complex.

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product (this compound) and regenerate the active Pd(0) catalyst. wikipedia.org

Optimization of the Sonogashira reaction is crucial for achieving high yields, especially with electron-deficient substrates like nitropyridines. Key parameters for optimization include the choice of palladium catalyst and ligands, the copper co-catalyst, the base, the solvent, and the reaction temperature. While the copper co-catalyst accelerates the reaction, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling). ntu.edu.tw Consequently, copper-free Sonogashira protocols have been developed, which often require specific ligands or different reaction conditions to achieve high efficiency. organic-chemistry.org

| Parameter | Common Choices | Function/Consideration |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | The primary catalyst for the cross-coupling cycle. mdpi.com |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of a copper acetylide intermediate, accelerating the reaction. wikipedia.org |

| Base | Triethylamine, Piperidine, Diisopropylamine | Neutralizes the HX by-product and aids in the formation of the copper acetylide. scispace.commdpi.com |

| Solvent | THF, Acetonitrile (B52724), Amine base | Solubilizes reactants and influences reaction kinetics. scispace.commdpi.com |

| Ethynylating Reagent | (Trimethylsilyl)acetylene | Provides a protected terminal alkyne to prevent homocoupling. scispace.com |

| Temperature | Room Temperature to Reflux | Depends on the reactivity of the specific substrates and catalyst system. wikipedia.org |

Role of Transition Metal Catalysts (e.g., Palladium, Copper) in Ethynylation

The Sonogashira reaction classically employs a dual-catalyst system comprising a palladium(0) complex and a copper(I) salt. wikipedia.org Each metal plays a distinct and crucial role in the catalytic cycle.

Palladium Catalyst: The palladium center is the primary orchestrator of the cross-coupling. The catalytic cycle begins with the oxidative addition of the 3-halo-2-nitropyridine to a low-valent palladium(0) species, forming a palladium(II) intermediate. This step is often the rate-limiting step of the reaction. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. libretexts.org

Copper Co-catalyst: The role of the copper(I) salt, typically copper(I) iodide (CuI), is to activate the terminal alkyne. In the presence of a base (e.g., an amine), the copper salt reacts with the alkyne to form a copper(I) acetylide intermediate. wikipedia.org This copper acetylide is more nucleophilic than the parent alkyne and readily undergoes transmetalation with the palladium(II) intermediate, transferring the ethynyl group to the palladium center and regenerating the copper(I) catalyst. The final step is the reductive elimination from the palladium complex, which yields the desired this compound product and regenerates the palladium(0) catalyst. nih.gov

While the dual Pd/Cu system is traditional, copper-free Sonogashira variants have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling). nih.gov

Ligand Design and Catalyst Performance Enhancement for this compound Synthesis

The ligands coordinated to the palladium center are critical for the catalyst's stability and reactivity. libretexts.org Proper ligand design can significantly enhance catalyst performance, leading to higher yields, faster reaction times, and broader substrate scope.

Phosphine Ligands: Triphenylphosphine (PPh₃) is a conventional ligand used in Sonogashira reactions. However, more advanced, electron-rich, and sterically bulky phosphine ligands can improve the efficiency of the oxidative addition step and promote the reductive elimination step. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. wikipedia.org They form very stable complexes with palladium and are strong electron donors, which can accelerate the catalytic cycle. Their steric bulk can also be tuned to optimize catalytic activity.

Pincer Ligands: More recently, amide-type NN₂ pincer ligands have been shown to be highly effective in nickel-catalyzed Sonogashira couplings, suggesting their potential applicability in palladium systems for challenging substrates. nih.govnih.gov

Table 1: Comparison of Catalyst Systems for Sonogashira-type Reactions

| Catalyst System | Ligand Type | Key Advantages | Typical Substrates | Reference(s) |

| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Well-established, commercially available | Aryl/heteroaryl iodides and bromides | libretexts.org, wikipedia.org |

| Pd(OAc)₂ / Bulky Phosphine | Bulky, electron-rich phosphine | Higher activity, lower catalyst loading | Aryl/heteroaryl bromides and chlorides | libretexts.org |

| Pd-NHC Complexes | N-Heterocyclic Carbene | High stability, high turnover numbers | Challenging substrates, aqueous media | wikipedia.org |

| NiCl₂ / Pincer Ligand | NN₂ Pincer Ligand | Couples alkyl halides, inexpensive metal | Alkylpyridinium salts | nih.gov |

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions is paramount for achieving high yields and purity in the synthesis of this compound. Key parameters include the choice of solvent, base, and temperature.

Solvents: A range of solvents can be used, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile being common. scirp.org The choice of solvent can influence catalyst solubility, reaction rate, and product isolation.

Bases: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically required. The base serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the hydrogen halide byproduct generated during the reaction. organic-chemistry.org

Temperature: Sonogashira reactions can often be carried out under mild conditions, sometimes at room temperature, although heating may be necessary for less reactive substrates like 3-chloro-2-nitropyridine. wikipedia.org Studies on the synthesis of 2-amino-3-alkynylpyridines showed optimal conditions at 100°C in DMF with Et₃N as the base. scirp.org

Table 2: Optimization of Reaction Conditions for Sonogashira Coupling of Halopyridines

| Parameter | Variation | Outcome | Reference(s) |

| Catalyst | Pd(CF₃COO)₂ | High yield (92%) for 2-amino-3-bromopyridine coupling | scirp.org |

| Ligand | PPh₃ | Effective in combination with Pd(CF₃COO)₂ | scirp.org |

| Base | Et₃N | Optimal base for the reaction | scirp.org |

| Solvent | DMF | Optimal solvent for the reaction | scirp.org |

| Temperature | 100°C | Optimal temperature for 3h reaction time | scirp.org |

| Atmosphere | Nitrogen | Preferred for optimal yield, though reaction proceeds in air | scirp.org |

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for pyridine derivatives. ijarsct.co.in This involves considering metrics like atom economy and the E-factor, as well as developing processes that use safer solvents or operate under solvent-free conditions.

Atom Economy and E-Factor Considerations

Atom Economy: Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. skku.edu For the Sonogashira synthesis of this compound from 3-bromo-2-nitropyridine and trimethylsilylacetylene, the reaction generates a stoichiometric amount of salt byproduct (e.g., triethylammonium (B8662869) bromide), which lowers the atom economy. Rearrangement and addition reactions have 100% atom economy, while substitution and elimination reactions, like the Sonogashira coupling, are inherently less atom-economical.

E-Factor: The Environmental Factor (E-Factor), developed by Roger Sheldon, provides a broader measure of the environmental impact of a chemical process. It is the ratio of the mass of waste generated to the mass of the desired product. sheldon.nlnih.gov The E-factor accounts for all waste, including byproducts, solvent losses, and process aids. For a typical Sonogashira synthesis, the E-factor can be significant due to the use of organic solvents, which often constitute the largest portion of the waste stream.

Solvent-Free and Aqueous Medium Syntheses

To improve the green credentials of the synthesis, researchers are exploring alternatives to traditional volatile organic solvents.

Solvent-Free Synthesis: Performing reactions under solvent-free conditions can dramatically reduce waste and simplify product purification. conicet.gov.arresearchgate.net For pyridine derivatives, multi-component reactions catalyzed by heteropolyacids have been successfully conducted without a solvent. conicet.gov.ar Copper-catalyzed solvent-free methods have also been developed for synthesizing other pyridine-based heterocycles like indolizines. nih.gov

Aqueous Medium Syntheses: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Specific water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), have been designed to facilitate palladium-catalyzed Sonogashira couplings in aqueous media. nih.gov These approaches not only reduce environmental impact but can also simplify catalyst recovery and recycling.

Biocatalytic or Organocatalytic Alternatives for Functional Group Installation

While the direct biocatalytic or organocatalytic synthesis of this compound has not been extensively reported, these fields offer promising future alternatives for the installation of the key functional groups.

Organocatalysis: Organocatalysis avoids the use of potentially toxic and expensive transition metals. For the functionalization of pyridines, photochemical methods using organocatalysts like dithiophosphoric acid have been developed to generate pyridinyl radicals that can couple with other radical species. iciq.orgnih.govresearchgate.net While this has been demonstrated for C-C bond formation with allylic partners, the principles could potentially be extended to other coupling partners. For the nitration step, traditional methods often use harsh mixed acids. While no direct organocatalytic nitration of the pyridine ring to the 2-position is standard, research into milder nitrating agents and conditions is ongoing. ntnu.no

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild, aqueous conditions. While no enzyme is known to directly catalyze a Sonogashira-type reaction, enzymes could be employed for the functionalization of the pyridine ring. For example, dioxygenase enzymes can convert aromatic compounds into catechols, demonstrating enzymatic functionalization of stable aromatic rings. nih.gov In principle, engineered enzymes could be developed to perform specific C-H functionalization or nitration steps, offering a highly sustainable future synthetic route.

Elucidation of Reactivity Profiles and Mechanistic Pathways of 3 Ethynyl 2 Nitropyridine

Reactivity of the Nitro Group at Position 2

The nitro group at the 2-position of the pyridine (B92270) ring is a potent electron-withdrawing group, which significantly influences the reactivity of the entire molecule. Its presence activates the pyridine ring for certain reactions and is itself susceptible to a range of transformations.

Reductive Transformations to Amino, Hydroxylamino, and Azoxy Derivatives

The reduction of the nitro group in 2-nitropyridine (B88261) systems can lead to a variety of products depending on the reagents and reaction conditions employed. These transformations are fundamental in the synthesis of various functionalized pyridines.

The complete reduction of the nitro group to an amino group is a common transformation. For instance, 2-nitropyridine can be reduced to 2-aminopyridine (B139424) using reagents like iron in the presence of hydrochloric acid (Fe/HCl) or through catalytic hydrogenation. mdpi.com This transformation is a key step in the synthesis of many biologically active molecules. mdpi.com The general synthesis of 2-aminopyridine from 2-nitropyridine is a well-established process in chemical manufacturing. acs.org

Partial reduction of the nitro group can yield hydroxylamino derivatives. For example, the reduction of 2-chloro-3-nitropyridine (B167233) can be selectively controlled to produce 2-chloro-3-hydroxylaminopyridine. lookchem.com Similarly, the reduction of vicinally substituted 3-nitropyridines using zinc dust in the presence of ammonium (B1175870) chloride and ethanol (B145695) under ultrasonication has been shown to produce the corresponding hydroxylaminopyridines. researchgate.net

Another possible outcome of the reduction of nitropyridines is the formation of azoxy compounds. The reaction of 3-nitropyridine (B142982) with sodium hydroxide (B78521) in ethanol under an air atmosphere has been reported to yield the corresponding (Z)-1,2-di(pyridin-3-yl)diazene 1-oxide (3,3'-azoxypyridine). scite.ai While this specific example involves 3-nitropyridine, it suggests that a similar reductive coupling could potentially be applied to 2-nitropyridine to form 2,2'-azoxypyridine. scite.airesearchgate.net The partial reduction of nitroarenes using hydroxides in alcoholic media is a known method for synthesizing symmetrical azoxyarenes. researchgate.net

Table 1: Reductive Transformations of Nitropyridines

| Starting Material | Reagent(s) | Product(s) | Key Findings | Reference(s) |

| 2-Nitropyridine | Fe/HCl | 2-Aminopyridine | An environmentally benign method for the synthesis of Schiff bases. | mdpi.com |

| 2-Chloro-3-nitropyridine | Not specified | 2-Chloro-3-hydroxylaminopyridine | A key intermediate in further synthetic transformations. | lookchem.com |

| 3-Nitropyridine | NaOH, EtOH, air | (Z)-1,2-Di(pyridin-3-yl)diazene 1-oxide | A viable method for producing azoxy derivatives from nitropyridines. | scite.ai |

| vic-Substituted 3-nitropyridines | Zn, NH₄Cl, EtOH, ultrasound | vic-Substituted N-(3-pyridyl)hydroxylamines | Ultrasound irradiation improves the yield and simplifies isolation. | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) of the Nitro Group: Scope and Limitations

The nitro group at the 2-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is further activated by other electron-withdrawing groups. However, the SNAr of a non-activated nitro group is less common but has been observed. acs.org

Studies on 2-methyl-3-nitropyridines have shown that they readily react with thiolate anions to give substitution products in good yields, where the nitro group is displaced. acs.org The reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol results in the selective substitution of the 3-nitro group. nih.gov This indicates that the nitro group at the 3-position (analogous to the 2-position in 3-ethynyl-2-nitropyridine relative to the activating pyridine nitrogen) is susceptible to nucleophilic attack.

The scope of nucleophiles in these reactions includes various alkyl and aryl thiolates. acs.org However, limitations exist. For instance, in some cases, the regioselectivity of the substitution can be an issue, especially if other potential leaving groups are present on the pyridine ring. acs.org The presence of a methyl group ortho to the nitro group can sterically influence the reaction, sometimes leading to substitution at other positions. acs.org

Table 2: Nucleophilic Aromatic Substitution (SNAr) of Nitropyridines

| Starting Material | Nucleophile | Product(s) | Key Findings | Reference(s) |

| 2-Methyl-3-nitropyridines | Thiolate anions | 3-Thioether-2-methylpyridines | The 3-nitro group is selectively substituted. | acs.org |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | Selective substitution of the 3-nitro group over the 5-nitro group. | nih.gov |

Oxidative Chemistry of the Nitro Functionality

The direct oxidation of the nitro group in aromatic systems is not a common reaction. Instead, the strong electron-withdrawing nature of the nitro group can facilitate the oxidation of other parts of the molecule, such as the pyridine nitrogen to form an N-oxide.

For example, 2-methyl-3-nitropyridines can be oxidized to their corresponding N-oxides using reagents like a urea-hydrogen peroxide complex in the presence of trifluoroacetic anhydride. nih.gov This reaction proceeds at the pyridine nitrogen, a transformation that is facilitated by the electronic nature of the nitro-substituted ring. The oxidation of 2-aminopyridine-1-oxides with a mixture of fuming sulfuric acid and hydrogen peroxide can also yield 2-nitropyridine-1-oxides. acs.org

It is important to note that these are not direct oxidations of the nitro group itself but rather oxidations of the pyridine ring that are influenced by the presence of the nitro group. Information on the direct oxidative transformation of the nitro group in 2-nitropyridine systems is scarce in the literature, suggesting it is a challenging and less explored area of its reactivity.

Reactivity of the Ethynyl (B1212043) Moiety at Position 3

The ethynyl group at the 3-position is a versatile functional handle that can undergo a variety of transformations, including additions to the triple bond and cycloaddition reactions. Its reactivity is modulated by the electronic influence of the adjacent nitro-substituted pyridine ring.

Electrophilic and Nucleophilic Additions to the Triple Bond

The carbon-carbon triple bond of the ethynyl group can undergo both electrophilic and nucleophilic addition reactions. The electron-deficient nature of the pyridine ring, enhanced by the 2-nitro group, makes the ethynyl group susceptible to nucleophilic attack.

Nucleophilic addition to ethynylpyridines has been demonstrated. For instance, the reaction of 2-ethynylpyridine (B158538) with hydrochloric acid leads to the formation of a pyridinium (B92312) salt, which enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic addition of the chloride ion to yield 2-(2-chloroethenyl)pyridine. ntnu.noacs.org This principle can be extended to this compound, where the electron-withdrawing nitro group would further enhance the susceptibility of the triple bond to nucleophilic attack.

Electrophilic addition to the triple bond is also possible. Alkenes and alkynes undergo electrophilic addition with hydrogen halides. google.com For ethynylpyridines, this reaction can be influenced by the basicity of the pyridine nitrogen. ntnu.no The presence of the nitro group in this compound would decrease the basicity of the pyridine nitrogen, potentially altering the course of electrophilic additions compared to unsubstituted ethynylpyridines.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder)

The ethynyl group is an excellent participant in various cycloaddition reactions, providing a powerful tool for the construction of more complex heterocyclic systems.

[3+2] Cycloadditions: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," is a prominent example of a [3+2] cycloaddition. Ethynylpyridines can participate in these reactions to form triazole rings. For example, 2-ethynylpyridine has been shown to promote copper(I)-catalyzed azide-alkyne cycloaddition reactions in water. It is expected that this compound would readily undergo similar [3+2] cycloadditions with azides to form the corresponding triazolylpyridine derivatives. The reaction of N-arylaminocyclopropanes with alkyne derivatives in the presence of a dirhodium(II) catalyst is another example of a [3+2] cycloaddition, although the use of 3-ethynylpyridine (B57287) in this specific reaction was reported to be unsuccessful due to coordination of the heteroatom to the catalyst.

Diels-Alder Reactions: The ethynyl group can also act as a dienophile in [4+2] Diels-Alder cycloadditions. While specific examples involving this compound as the dienophile are not prevalent in the literature, the general reactivity of alkynes in Diels-Alder reactions is well-established. The electron-withdrawing nature of the 2-nitropyridyl group would activate the ethynyl moiety, making it a more reactive dienophile. Highly electrophilic systems, such as those containing nitro groups, have been shown to undergo Diels-Alder reactions on the aromatic C=C bonds of the pyridine ring itself. For instance, 6-nitroisoxazolo[4,3-b]pyridines readily undergo [4+2]-cycloaddition reactions. This suggests that under certain conditions, the pyridine ring of this compound might also participate as a diene.

Table 3: Cycloaddition Reactions of Ethynylpyridines and Related Systems

| Reaction Type | Reactants | Product Type | Key Findings | Reference(s) |

| [3+2] Cycloaddition | 2-Ethynylpyridine, Azides, Cu(I) catalyst | 1,2,3-Triazoles | 2-Ethynylpyridine promotes the reaction in water. | |

| [3+2] Cycloaddition | N-Arylaminocyclopropanes, 3-Ethynylpyridine, Rh(II) catalyst | No reaction | The pyridine nitrogen inhibits the catalyst. | |

| [4+2] Cycloaddition | 6-Nitroisoxazolo[4,3-b]pyridines, Dienes | [2+4] Adducts | The highly electrophilic pyridine ring acts as a diene. |

Palladium-Catalyzed Cross-Coupling Reactions Involving the Terminal Alkyne

The terminal alkyne functionality of this compound serves as a versatile handle for the construction of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for creating more complex molecular architectures. rsc.org

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a highly efficient method for the derivatization of this compound. nrochemistry.comorganic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. nrochemistry.comorganic-chemistry.org The reaction mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the coupled product. nrochemistry.com Given the electronic nature of the substrate, the reaction proceeds readily, tolerating a wide array of functional groups on the coupling partner. nrochemistry.com For instance, the coupling of various 3-ethynylpyridines with aryl halides has been extensively documented, demonstrating the robustness of this transformation. rsc.orgscirp.org

Table 1: Representative Conditions for Sonogashira Coupling of Ethynylpyridines This table is illustrative of typical conditions for related compounds, as specific examples for this compound are not broadly published.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield | Ref |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine (B44863) | THF | 89% | nrochemistry.com |

| 3-Bromopyridine | Phenylacetylene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | >95% | dur.ac.uk |

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgharvard.edu While the ethynyl group itself doesn't directly participate as a halide equivalent in a standard Suzuki reaction, it can be transformed into a species that does. More commonly, the pyridine ring of this compound, if halogenated, would be the active site for Suzuki coupling. However, in the context of the terminal alkyne, related reactions can be envisaged. For example, the synthesis of various heteroaryl compounds, including those based on pyridine, has been achieved using Suzuki couplings of the corresponding bromo- or iodo-pyridines. mdpi.com

Heck Coupling: The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. While not a direct reaction of the terminal alkyne of this compound in the classical sense, palladium-catalyzed reactions involving alkynes and alkenes under similar conditions are known and can lead to complex conjugated systems. rsc.org

Hydration and Hydroamination Reactions of the Ethynyl Group

The electron-deficient nature of the alkyne in this compound, enhanced by the adjacent nitro-substituted pyridine ring, influences its susceptibility to nucleophilic addition reactions such as hydration and hydroamination.

Hydration: The addition of water across the triple bond (hydration) typically follows Markovnikov's rule to yield a ketone. This transformation is often catalyzed by mercury salts, though greener gold- and platinum-based catalysts have been developed. For ethynylpyridines, this reaction can convert the ethynyl group into an acetyl group. The synthesis of 2-acetyl-5-nitropyridine from a 2-ethynyl-5-nitropyridine (B1610408) derivative illustrates this transformation's utility. researchgate.net

Hydroamination: The addition of an N-H bond across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals, including titanium, ruthenium, and gold, and provides a direct route to enamines or imines. acs.orgresearchgate.net The regioselectivity (Markovnikov vs. anti-Markovnikov) is highly dependent on the catalyst and substrate. For this compound, the strong electron-withdrawing character of the nitropyridine ring would likely favor anti-Markovnikov addition of the amine to the terminal carbon of the alkyne, particularly with appropriate catalytic systems. researchgate.net The resulting enamines are versatile synthetic intermediates. researchgate.net

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is significantly electron-deficient. This is due to the inherent electronegativity of the ring nitrogen atom, which is further amplified by the powerful electron-withdrawing nitro group at the C-2 position. This electronic character profoundly limits its reactivity towards electrophiles while making it highly susceptible to nucleophilic attack. imperial.ac.uk

Electrophilic Aromatic Substitution Limitations and Directives in Dinitropyridines

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally sluggish compared to benzene. imperial.ac.uk In this compound, the situation is exacerbated. The pyridine nitrogen exists in a protonated form under the strongly acidic conditions typical for SEAr, creating a positively charged pyridinium species. This, combined with the deactivating nitro group, makes the ring extremely unreactive towards electrophiles. imperial.ac.ukvaia.com Nitration of pyridine itself requires harsh conditions and gives low yields of 3-nitropyridine. researchgate.netresearchgate.net Attempting further electrophilic substitution on a nitropyridine is even more challenging. If a reaction were to occur, electrophilic attack would be directed away from the deactivating influence of the nitro group and the positive charge on the nitrogen, likely towards the C-5 position, which is meta to both existing deactivating influences. vaia.com

Nucleophilic Attack on the Pyridine Ring and Subsequent Transformations

The electron-poor nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). imperial.ac.uk Nucleophiles can attack the pyridine ring, particularly at positions ortho and para to the activating nitro group (C-4 and C-6). imperial.ac.uknih.gov

Research on related 2-R-3-nitropyridines has shown that they readily react with nucleophiles. nih.govmdpi.com For example, studies on 2-methyl-3-nitropyridines demonstrate that thiolate anions smoothly displace the nitro group at the C-3 position. mdpi.com This suggests that in this compound, nucleophilic attack might lead to the substitution of the nitro group at C-2. However, nucleophilic attack at C-4 or C-6 leading to the formation of a stable Meisenheimer-type intermediate is also a highly probable pathway, potentially leading to dearomatization products or substitution if a leaving group is present at those positions. organic-chemistry.orgacs.org In some cases, the nitro group itself can act as the leaving group, a reaction mode well-documented for nitropyridines. nih.govmdpi.com

Table 2: Nucleophilic Substitution of the Nitro Group in 3-Nitropyridine Derivatives This table shows the reactivity of related nitropyridines, indicating the potential for similar reactions with this compound.

| Substrate | Nucleophile | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Benzylthiol | K₂CO₃, DMF, Heat | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70% | nih.gov |

| 2-Styryl-3,5-dinitropyridine | 4-Chlorothiophenol | K₂CO₃, DMF, Heat | 3-[(4-Chlorophenyl)sulfanyl]-2-styryl-5-nitropyridine | 67% | nih.gov |

Directed Metalation and Lithiation Strategies on the Pyridine Core

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. clockss.orguwindsor.ca It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-BuLi or LDA, followed by quenching with an electrophile. clockss.org For pyridine derivatives, a DMG is generally required to overcome the propensity for nucleophilic addition of the organolithium reagent to the C=N bond. clockss.orguwindsor.caresearchgate.net

In this compound, neither the ethynyl nor the nitro group is a classical, strong DMG. The nitro group is known to be incompatible with the strong bases used for lithiation. However, the acidity of the pyridine ring protons is significantly influenced by the substituents. The proton at C-4 is positioned between the electron-withdrawing nitro group and the pyridine nitrogen, making it potentially the most acidic proton on the ring. Deprotonation at this position using a hindered, non-nucleophilic base like lithium tetramethylpiperidide (LiTMP) or a Knochel-type base (e.g., TMPZnCl·LiCl) could be a viable strategy. uwindsor.canih.gov This would generate an organometallic intermediate regioselectively at C-4, ready for reaction with various electrophiles.

Synergistic Reactivity of Multiple Functional Groups in this compound

The proximate arrangement of the ethynyl and nitro groups on the pyridine scaffold allows for unique cascade or cyclization reactions where both functionalities participate synergistically. Such transformations are highly valuable for the rapid construction of complex heterocyclic systems.

For example, intramolecular cyclizations involving an ortho-ethynyl and a nitro group on an aromatic ring are known to produce fused heterocyclic structures. One potential pathway involves the reduction of the nitro group to a nitroso or amino group, which can then undergo intramolecular cyclization with the adjacent ethynyl group. For instance, the reaction of nitro compounds with reagents like ferrous oxalate (B1200264) can generate transient nitrene intermediates, which could potentially add across the alkyne. nih.gov

Another possibility is a base-promoted cascade reaction. The terminal alkyne can be deprotonated, and the resulting acetylide could initiate an intramolecular attack, possibly involving the nitro group in a cyclization-elimination sequence. Research on related 2-ethynyl-β-nitrostyrenes has shown they can undergo cascade reactions to form complex indane derivatives, highlighting the rich reactivity imparted by the combination of an alkyne and a nitro group. researchgate.net This suggests that this compound could be a precursor for novel fused pyridyl heterocycles, such as pyrido[1,2-b]indazoles or related systems, through intramolecular cyclization pathways. nih.gov

Ortho-Directed Effects and Proximity-Driven Reactions

The reactivity of this compound is significantly influenced by ortho-directed effects, where the nitro group directs reactions to its adjacent positions, and by proximity effects, where the adjacent ethynyl and nitro groups interact directly.

The spatial arrangement of the ethynyl and nitro groups in this compound is ideal for proximity-driven intramolecular reactions. A key transformation is the cycloisomerization of 2-alkynyl-3-nitropyridines to form fused isoxazolo[4,3-b]pyridine (B63319) systems. nih.govmdpi.com This reaction is typically promoted by electrophilic reagents like iodine(I) chloride and proceeds through an intramolecular attack of the nitro group's oxygen onto the activated alkyne. nih.gov The resulting isoxazolo[4,3-b]pyridine core is highly electrophilic, particularly when substituted with another nitro group, and is susceptible to further transformations. nih.govmdpi.com

| Effect | Description | Governing Factor | Example Reaction | Outcome for this compound System |

|---|---|---|---|---|

| Ortho-Directed Effect | The nitro group directs incoming reagents or catalysts to the adjacent C-H bond (C4 position). | Coordination of the nitro group to a metal center. rsc.org | Rhodium-catalyzed C-H alkynylation. rsc.orgnih.gov | Generally unreactive or challenging due to high activation energy for C-H metalation. rsc.orgnih.gov |

| Proximity-Driven Reaction | The adjacent nitro and ethynyl groups react with each other intramolecularly. | Spatial closeness and electronic nature of the functional groups. | Electrophile-mediated cycloisomerization. nih.gov | Facile conversion to isoxazolo[4,3-b]pyridines. nih.govmdpi.com |

Tandem and Cascade Reaction Sequences

The structure of this compound is well-suited for initiating tandem and cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures.

A prominent example of a reaction sequence begins with the synthesis of 2-alkynyl-3-nitropyridines (of which this compound is the parent structure) via Sonogashira cross-coupling of 2-chloro-3-nitropyridines with terminal alkynes. nih.govmdpi.com This initial product can then undergo a subsequent intramolecular cycloisomerization reaction to yield 3-acylisoxazolo[4,3-b]pyridines. nih.gov This two-step sequence provides efficient access to these fused heterocyclic systems.

These isoxazolo[4,3-b]pyridines, especially those bearing an additional electron-withdrawing group like a nitro substituent, are highly electrophilic and can act as substrates for cascade reactions. nih.govmdpi.com They readily react with neutral carbon nucleophiles, such as 1,3-dicarbonyl compounds and π-excessive arenes, in the absence of a base to form 1,4-addition products. nih.govmdpi.com This indicates that the initial cyclization product can trigger further bond-forming events in a cascade manner. Furthermore, these "superelectrophilic" nitroisoxazolo[4,3-b]pyridines can participate in [4+2] cycloaddition (Diels-Alder) reactions with dienes, a transformation that highlights the reduced aromaticity and high reactivity of the pyridine ring in this fused system. mdpi.com

Another potential subsequent reaction for related nitro-substituted fused pyridines is the Dimroth rearrangement. This type of rearrangement has been observed in nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridines bearing a nitro group, where the initial product isomerizes to the more stable nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine system, often facilitated by heat or acid. beilstein-journals.org

| Reaction Type | Initial Step | Subsequent Step(s) | Overall Transformation | Reference |

|---|---|---|---|---|

| Tandem Reaction | Sonogashira coupling of 2-chloro-3-nitropyridine with a terminal alkyne. | Iodine-mediated intramolecular cycloisomerization. | Formation of functionalized isoxazolo[4,3-b]pyridines. | nih.gov |

| Cascade Reaction | Formation of a highly electrophilic 6-nitroisoxazolo[4,3-b]pyridine. | Nucleophilic addition of a 1,3-dicarbonyl compound to the pyridine ring. | One-pot synthesis of 1,4-dihydropyridine (B1200194) adducts. | nih.govmdpi.com |

| Cascade Reaction | Formation of a highly electrophilic 6-nitroisoxazolo[4,3-b]pyridine. | [4+2] Cycloaddition with a diene (e.g., 2,3-dimethyl-1,3-butadiene). | Formation of complex polycyclic adducts. | mdpi.com |

| Sequential Isomerization | Formation of a nitro-substituted nih.govnih.govresearchgate.nettriazolo[4,3-a]pyridine. | Thermally or acid-promoted Dimroth rearrangement. | Conversion to a more stable nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine isomer. | beilstein-journals.org |

Reaction Kinetics and Thermodynamic Considerations in this compound Transformations

A quantitative understanding of the reaction kinetics and thermodynamics governing the transformations of this compound is crucial for predicting its reactivity and optimizing reaction conditions. While extensive experimental kinetic data for this specific compound are not widely available in the literature, mechanistic studies and computational chemistry provide significant insights.

The thermodynamics of reactions involving this compound are dominated by the strong electron-withdrawing nature of the nitro group, which significantly lowers the electron density of the pyridine ring. This activation makes the ring highly susceptible to nucleophilic attack, a principle that underlies many of its reactions. nih.gov For instance, the formation of isoxazolo[4,3-b]pyridines from 2-alkynyl-3-nitropyridines is a thermodynamically favorable process due to the formation of a stable fused heterocyclic ring system. nih.gov The subsequent reactions of these products, such as nucleophilic addition and cycloaddition, are driven by the high electrophilicity and "superelectrophilic" character conferred by the nitro group, which stabilizes the resulting adducts. mdpi.com

Kinetic aspects of these transformations are also closely tied to the electronic properties of the molecule. In metal-catalyzed C-H activation reactions, the kinetics are often dictated by the energy of the turnover-limiting C-H metalation step. rsc.org DFT calculations have been employed to probe the mechanism of rhodium-catalyzed ortho-alkynylation of nitroarenes. rsc.orgnih.gov These studies show that the free energy of activation (ΔG‡) for the C-H cleavage of 3-nitropyridine is higher than that for nitrobenzene, explaining the experimentally observed lower reactivity. rsc.orgnih.govscispace.com This kinetic barrier is a key consideration for developing C-H functionalization protocols for this class of compounds.

Similarly, DFT calculations have been used to model the Vicarious Nucleophilic Substitution (VNS) of hydrogen in 3-nitropyridine, providing relative energies for the reaction intermediates and transition states, which helps in understanding the reaction mechanism and kinetic feasibility. researchgate.net

| Reaction | Substrate | Method | Key Finding | Reference |

|---|---|---|---|---|

| Rhodium-Catalyzed Ortho-C–H Alkynylation | 3-Nitropyridine | DFT Calculations | The activation energy for the C–H metalation step is energetically more demanding than for nitrobenzene, making the reaction kinetically less favorable. | rsc.orgnih.gov |

| Vicarious Nucleophilic Substitution (VNS) | 3-Nitropyridine | DFT Calculations | Provided relative energies of transition states and intermediates, elucidating the mechanistic pathway and kinetic preferences of nucleophilic attack. | researchgate.net |

Derivatization and Functionalization Strategies Employing 3 Ethynyl 2 Nitropyridine As a Building Block

Construction of Complex Heterocyclic Systems

The dual functionality of 3-ethynyl-2-nitropyridine provides a robust platform for the synthesis of intricate heterocyclic structures. These reactions often proceed by leveraging the reactivity of the ethynyl (B1212043) group, either in concert with the nitro group or with other functional groups introduced onto the pyridine (B92270) core.

Intramolecular cyclization of derivatives of this compound is a powerful strategy for assembling pyridine-fused ring systems. This approach typically involves the initial modification of the starting molecule to introduce a nucleophilic center that can subsequently attack the ethynyl group, leading to ring closure.

A common strategy involves the transformation of the nitro group or the introduction of a nucleophile at a position ortho to the ethynyl substituent. For instance, the reduction of the nitro group to an amine creates a 2-amino-3-ethynylpyridine derivative. This intermediate is primed for cyclization, as seen in related systems where 2-ethynylanilines undergo copper-catalyzed domino reactions with aldehydes and amines to produce substituted indoles. rsc.org A similar strategy applied to a 3-ethynyl-2-aminopyridine derivative could yield pyrrolo[2,3-b]pyridine scaffolds, also known as 7-azaindoles.

Another approach involves the reaction of precursors like 2-hydrazinyl-3-nitropyridine with molecules containing triple bonds, such as chloroethynylphosphonates. In such reactions, the presence of the nitro group in the pyridine ring has been shown to critically influence the reaction pathway, sometimes inducing rearrangements to form alternative isomeric products like researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyridines instead of the expected researchgate.netmdpi.comnih.govtriazolo[4,3-a]pyridines. beilstein-journals.org This highlights the directing effect of the nitro group in cyclization reactions.

The following table summarizes representative intramolecular cyclization strategies on related nitropyridine systems that can be conceptually applied to derivatives of this compound.

| Starting Material Precursor | Reaction Type | Resulting Fused System | Key Finding/Reference |

|---|---|---|---|

| 2-Hydrazinyl-3-nitropyridine | 5-exo-dig Cyclization / Rearrangement | researchgate.netmdpi.comnih.govTriazolo[1,5-a]pyridines | The nitro group induces a Dimroth-type rearrangement, altering the final heterocyclic scaffold. beilstein-journals.org |

| 2-Ethynylaniline (analogous system) | Copper-Catalyzed Domino Cyclization | 2-(Aminomethyl)indoles | Demonstrates a domino three-component coupling-cyclization to form a fused pyrrole (B145914) ring. rsc.org |

| 4-Chloro-3-nitropyridine (isomeric system) | Condensation and Reductive Cyclization | Pyrrolo[3,2-c]pyridines (6-azaindoles) | Intramolecular cyclization of a cyanoacetate (B8463686) derivative onto the pyridine ring. researchgate.net |

Beyond simple fused rings, this compound is a precursor for more extensive Polycyclic Aromatic Nitrogen Heterocycles (PANHs). These larger systems are of interest in materials science and medicinal chemistry. rsc.org The synthesis of PANHs can be achieved through sequential annulation reactions where new rings are built onto the pyridine core.

One conceptual pathway involves an initial cross-coupling reaction using the ethynyl group, followed by an intramolecular cyclization. For example, a Sonogashira coupling of this compound with an appropriate ortho-haloaniline derivative would yield an intermediate that, after reduction of the nitro group, could undergo intramolecular cyclization to form complex indoloquinoxaline-type structures. This strategy, involving sequential Buchwald-Hartwig coupling and intramolecular cyclodehydrogenation, has been successfully applied to construct novel PANHs. researchgate.net

Furthermore, the pyridine ring itself, activated by the nitro group, can participate in cycloaddition reactions. For instance, highly electrophilic nitroisoxazolo[4,3-b]pyridines, synthesized from 2-alkynyl-3-nitropyridine precursors, have been shown to undergo [4+2]-cycloaddition reactions, indicating that the C=C bond of the pyridine ring can act as a dienophile to build polycyclic systems. mdpi.com

Synthesis of Conjugated Systems and Oligomers

The ethynyl group is a cornerstone for building extended π-conjugated systems, making this compound a valuable monomer for the synthesis of functional oligomers and polymers. mdpi.com These materials are investigated for their electronic and optical properties. researchgate.net

Transition metal-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the primary methods for incorporating the pyridine-acetylene unit into larger conjugated molecules. This reaction allows for the direct connection of the ethynyl group to aryl or vinyl halides, creating extended arylene-ethynylene structures. Research on related systems has demonstrated the synthesis of chiral macrocycles composed of pyridine-acetylene-aniline units, which are capable of molecular recognition. researchgate.net The presence of the nitro group in this compound would impart strong electron-accepting properties to these frameworks, making them suitable for applications in electronics as donor-acceptor systems.

The bifunctional nature of this compound allows it to be used as a monomer in step-growth polymerization. Oxidative homocoupling of the terminal alkyne can lead to the formation of poly(pyridine-diacetylene)s, a class of conjugated polymers. The nitro group remains as a pendant functional group along the polymer backbone, which can be used to tune the polymer's solubility and electronic properties or for post-polymerization modification.

The synthesis of conjugated polymers containing alternating π-electron-rich (like thiophene) and π-electron-deficient (like pyridine) units is a well-established method to create materials with low band gaps. researchgate.net this compound could be readily integrated into such polymer backbones using reactions like the Stille or Sonogashira coupling, where the nitro group would further enhance the electron-deficient nature of the pyridine unit.

Development of Biologically Relevant Scaffolds and Precursors

Nitropyridines are recognized as valuable scaffolds and precursors in medicinal chemistry for the development of bioactive compounds. mdpi.comnih.gov The functional groups of this compound can be transformed into various heterocyclic systems known to possess biological activity.

The pyrido[2,3-d]pyrimidine (B1209978) core, for example, is a privileged scaffold for tyrosine kinase inhibitors. nih.gov Synthetic routes to this scaffold could involve this compound as a starting point. For instance, the ethynyl group could be hydrated to an acetyl group, and the nitro group could be used to build the adjacent pyrimidine (B1678525) ring. The Sonogashira reaction itself has been used to install arylethynyl substituents onto related heterocyclic cores to probe their biological activity against targets like the ZAP-70 kinase. nih.gov

Furthermore, the reduction of the nitro group to an amine and subsequent cyclization can lead to a variety of fused heterocycles. As noted, 2-hydrazinyl-3-nitropyridine can be cyclized into triazolopyridines, a scaffold present in compounds with herbicidal, antifungal, and neuroprotective activities. beilstein-journals.org Similarly, precursors derived from nitropyridines have been used to synthesize inhibitors of the ATP synthesis pathway. rsc.org The versatility of the nitropyridine moiety as a precursor for a wide range of bioactive mono- and polynuclear heterocyclic systems is well-documented, with applications including antitumor and antiviral agents. mdpi.com

The following table details examples of bioactive scaffolds synthesized from nitropyridine precursors.

| Nitropyridine Precursor | Resulting Scaffold | Biological Target/Application | Reference |

|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Substituted Pyridine-2-carboxamides | Janus kinase 2 (JAK2) inhibitors | mdpi.com |

| 2,6-Dichloro-3-nitropyridine | Complex Fused Heterocycles | Glycogen (B147801) synthase kinase-3 (GSK3) inhibitors | mdpi.com |

| 2-Hydrazinyl-3-nitropyridine | researchgate.netmdpi.comnih.govTriazolo[4,3-a]pyridines | Herbicidal, antifungal, neuroprotective activity | beilstein-journals.org |

| 4-Chloro-3-nitropyridine | Pyrrolo[3,2-b]pyridines | Inhibitors of ATP synthesis pathway | rsc.org |

Acknowledgment of Request and Information Scarcity

Subject: Generate English Article focusing solely on the chemical Compound “this compound”

Following a comprehensive search of scientific literature and chemical databases for research pertaining specifically to the compound This compound (CAS No. 1044038-50-7), it has been determined that there is insufficient published data to construct the detailed article as requested in the provided outline.

The explicit instructions require a thorough and scientifically accurate article focusing solely on this compound, structured around its use in drug discovery, biological probe synthesis, ligand design for metal catalysis, and supramolecular assembly.

Isomers: 2-ethynyl-5-nitropyridine (B1610408) kochi-tech.ac.jpresearchgate.net, 2-ethynyl-4-nitropyridine (B3176897) acs.org, and other ethynyl-nitropyridine variants.

Analogs: Compounds like 2-chloro-3-nitropyridine (B167233) mdpi.com, 3-methyl-2-nitropyridine (B96847) nih.gov, and general studies on 3-nitropyridines ntnu.no.

These related compounds have been used in applications similar to those requested, for instance, in the synthesis of isoxazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines via Sonogashira coupling mdpi.com or in studying nucleophilic substitution reactions nih.gov. However, the specific electronic and steric properties of this compound mean that data from its isomers and analogs cannot be directly extrapolated to fulfill the requirement for scientifically accurate content focused solely on the target molecule.

Due to the strict adherence to the provided outline and the core instruction to focus exclusively on this compound, the absence of specific research findings, detailed data, and examples for this compound prevents the generation of the requested article. Proceeding would necessitate speculation or the inclusion of information on other compounds, which would violate the fundamental constraints of the prompt.

Therefore, it is not possible to provide the requested article at this time.

Advanced Spectroscopic and Structural Characterization Methodologies for 3 Ethynyl 2 Nitropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution and in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 3-ethynyl-2-nitropyridine. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of a related compound, 3-ethynylpyridine (B57287), the acetylenic proton signal appears as a singlet around δ 3.05 ppm. rsc.org For aromatic protons on a pyridine (B92270) ring, the chemical shifts typically range from δ 6.0 to 9.5 ppm. pdx.edu For instance, in 2-nitropyridine (B88261), the proton signals are observed in the aromatic region. chemicalbook.com The presence of the electron-withdrawing nitro group and the ethynyl (B1212043) group in this compound would be expected to influence the chemical shifts of the pyridine ring protons, causing them to shift downfield. For example, in 3-hydroxy-2-nitropyridine, the proton signals appear between δ 7.6 and 8.2 ppm, with one proton shifted downfield to 10.22 ppm. chemicalbook.com

In ¹³C NMR spectroscopy, the chemical shifts are spread over a much wider range (0-220 ppm), which often allows for the resolution of individual carbon signals. libretexts.org The hybridization of the carbon atom is a major factor influencing its chemical shift. udel.edu The sp-hybridized carbons of the ethynyl group in this compound would be expected to resonate in the typical alkyne region of the ¹³C NMR spectrum. The sp²-hybridized carbons of the pyridine ring will appear further downfield, with their exact chemical shifts influenced by the positions of the nitro and ethynyl substituents. ksu.edu.salibretexts.org The carbon attached to the electronegative nitro group would likely be the most deshielded.

Spin-spin coupling between adjacent non-equivalent protons provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems like pyridine, characteristic coupling constants are observed between ortho, meta, and para protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift Range (ppm) | Notes |

| Acetylenic Proton (≡C-H) | 2.0 - 3.1 pdx.eduorgchemboulder.com | Expected to be a singlet. |

| Pyridine Ring Protons | 7.0 - 9.0 | Influenced by the electron-withdrawing nitro and ethynyl groups. |

| Acetylenic Carbons (C≡C) | 70 - 100 ksu.edu.sa | sp-hybridized carbons. |

| Pyridine Ring Carbons | 120 - 160 ksu.edu.salibretexts.org | sp²-hybridized carbons. The carbon attached to the nitro group is expected to be the most downfield. |

This table is based on typical chemical shift values for similar functional groups and structures.

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, showing correlations between protons that are spin-coupled to each other, typically over two or three bonds. youtube.com For this compound, COSY would be used to confirm the connectivity of the protons on the pyridine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. youtube.com This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, proton signals. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between carbons and protons that are separated by two or three bonds. youtube.comprinceton.edu This technique is invaluable for piecing together the molecular skeleton by identifying longer-range connectivities, for example, between the ethynyl proton and the carbons of the pyridine ring, or between the pyridine protons and the ethynyl carbons. researchgate.netunifr.ch

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining the stereochemistry and conformation of molecules. For a planar molecule like this compound, NOESY can help to confirm through-space proximities of substituents. researchgate.net

Solid-state NMR (ssNMR) is a technique used to study the structure and dynamics of materials in the solid phase. wikipedia.org Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. wikipedia.org Techniques like Magic Angle Spinning (MAS) are employed to reduce line broadening and improve spectral resolution. wikipedia.org

For this compound and its derivatives, ssNMR can be used to:

Characterize Polymorphs : Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to differences in their crystal packing and intermolecular interactions. acs.org

Study Bulk Materials : ssNMR provides information about the structure and dynamics of the bulk material, which can be important for understanding its physical properties.

Investigate intermolecular interactions : ssNMR can be used to probe intermolecular interactions, such as hydrogen bonding, in the solid state. For pyridine derivatives, ssNMR has been used to study O-H···N hydrogen bonds. acs.org Furthermore, 13C{14N} RESPDOR experiments can be used to identify carbons directly bonded to nitrogen, which is useful for distinguishing isomers of nitrogen-containing heterocycles. iastate.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of an ion, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a newly synthesized compound like this compound. For example, HRMS was used to confirm the elemental composition of a trimethylsilane (B1584522) derivative of a substituted naphthalene. acs.org The exact mass of this compound (C₇H₄N₂O₂) can be calculated and compared to the experimentally determined value to confirm its identity.

Table 2: Calculated Exact Mass for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁴N | 14.003074 |

| ¹⁶O | 15.994915 |

| Calculated Exact Mass (C₇H₄N₂O₂) for [M] | 148.02728 |

| Calculated Exact Mass (C₇H₅N₂O₂) for [M+H]⁺ | 149.03455 |

For this compound, common fragmentation pathways in MS/MS could include:

Loss of the nitro group (NO₂) : The loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. nih.gov

Cleavage of the ethynyl group : The ethynyl group may be lost as a neutral fragment.

Ring fragmentation : The pyridine ring itself can undergo fragmentation, leading to a series of characteristic fragment ions. mdpi.com

Rearrangements : Intramolecular rearrangements can occur upon ionization, leading to the formation of unexpected fragment ions.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure and bonding can be constructed. For instance, the mass spectrum of 2-ethynylpyridine (B158538) shows a molecular ion peak and various fragment ions corresponding to the loss of different parts of the molecule. nist.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| Proposed Fragment | Formula | Loss from Molecular Ion | Notes |

| [M - NO₂]⁺ | C₇H₄N⁺ | NO₂ | Loss of the nitro group. |

| [M - C₂H]⁺ | C₅H₃N₂O₂⁺ | C₂H | Loss of the ethynyl group. |

| Ring Cleavage Fragments | Various | Various | Fragmentation of the pyridine ring. |

This table presents hypothetical fragmentation pathways based on the structure of the compound and general fragmentation rules.

Ionization Techniques (e.g., ESI, MALDI, GC-MS) for Diverse Sample Types

The analysis of this compound by mass spectrometry is crucial for confirming its molecular weight and elucidating its structure. The choice of ionization technique is dependent on the sample's nature and the analytical information required. uky.edu For a small organic molecule like this compound, several methods are applicable, each with distinct advantages.